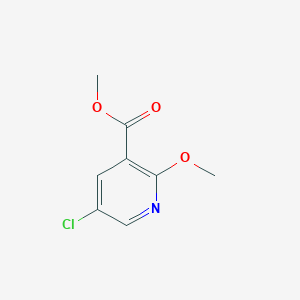

Methyl 5-chloro-2-methoxynicotinate

説明

“Methyl 5-chloro-2-methoxynicotinate” is a chemical compound that belongs to the class of chlorinated aromatic esters. It has a linear formula of C8H8ClNO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2-methoxynicotinate” can be represented by the SMILES string O=C(OC)C1=C(OC)N=CC(Cl)=C1 . This indicates that the compound contains a chlorinated aromatic ring with a methoxy group and a methyl ester group attached.

Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-methoxynicotinate” is a solid compound . Its molecular weight is 201.61 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the available sources.

科学的研究の応用

Organophosphate Pesticides Research :

- Methyl 5-chloro-2-methoxynicotinate has been used in the synthesis of haptens for producing antibodies against organophosphate pesticides. This application is crucial for developing methods to detect and quantify pesticide residues in various environments (ten Hoeve et al., 1997).

Synthesis of Fused 2-Pyridones :

- It has been utilized in the first synthesis of methyl 2-amino-6-methoxynicotinate, which is a valuable building block for the preparation of fused 2-pyridones. This highlights its importance in synthetic organic chemistry (Jeges et al., 2011).

Indole Alkaloids Synthesis :

- Methyl 5-chloro-2-methoxynicotinate has been used in the synthesis of Methyl 5-formylnicotinate, a compound important in the study and synthesis of indole alkaloids, particularly in the Iboga-Voacanga series (Wenkert et al., 1970).

Photochemical Research :

- The compound has shown relevance in photochemical studies, such as its role in novel photochemical reactions of 2-alkoxynicotinates leading to cage-type photodimers. These findings are significant in the field of photochemistry and the study of light-induced chemical reactions (Sakamoto et al., 2002).

Environmental Microbiology :

- In environmental microbiology, its derivatives have been studied for O-methylation by cell extracts of bacteria. This research is pertinent for understanding microbial transformation of environmental pollutants (Neilson et al., 1988).

Fluorescence Studies :

- Methyl 5-chlorosalicylate, a related compound, has been used in studies exploring excited-state proton transfer, indicating its potential application in understanding fluorescence properties of various compounds (Acuña et al., 1985).

Thermal and Optical Properties :

- The compound has been utilized in the synthesis of aluminum and zinc quinolates, where its derivatives influence the thermal and optical properties of these complexes. This is significant for applications in materials science (Barberis & Mikroyannidis, 2006).

Safety And Hazards

While specific safety and hazard information for “Methyl 5-chloro-2-methoxynicotinate” was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGQMIBDLPEOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534571 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-methoxynicotinate | |

CAS RN |

82060-51-3 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)